molecular formula C16H8BrN3O3S B3565233 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B3565233
M. Wt: 402.2 g/mol
InChI Key: VXWYYZXLWODKIG-PQMHYQBVSA-N
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Description

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a bromine atom, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting with the preparation of the benzodioxole ring and the triazatricyclo framework. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. For example, the use of dichloromethane (DCM) as a solvent and specific temperature controls are crucial in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents. The conditions often involve controlled temperatures and the use of specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction may result in a more reduced form.

Scientific Research Applications

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one apart is its complex structure, which includes multiple functional groups and a unique triazatricyclo framework

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O3S/c17-9-5-10-14(18-6-9)20-15(21)13(24-16(20)19-10)4-8-1-2-11-12(3-8)23-7-22-11/h1-6H,7H2/b13-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYYZXLWODKIG-PQMHYQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 3
Reactant of Route 3
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 4
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 5
Reactant of Route 5
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Reactant of Route 6
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

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